Tadalafil 3-methyl catechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tadalafil 3-methyl catechol is a metabolite of tadalafil, a selective phosphodiesterase type-5 (PDE-5) inhibitor. Tadalafil is commonly used for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . The compound is formed through the hepatic metabolism of tadalafil, primarily involving the enzyme CYP3A4 .
Preparation Methods
The synthesis of tadalafil involves several steps, starting with the reaction of d-tryptophan methyl ester hydrochloride with 3,4-methylene dioxybenzaldehyde to form an intermediate. This intermediate is then reacted with chloroacetyl chloride and subsequently with methylamine to yield the crude product, which is further purified through decolorization and recrystallization . The industrial production methods focus on optimizing reaction conditions to minimize impurities and enhance yield .
Chemical Reactions Analysis
Tadalafil 3-methyl catechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Tadalafil 3-methyl catechol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and impurity profiles of tadalafil.
Biology: The compound is investigated for its effects on various biological systems, including its role in cellular signaling pathways.
Industry: The compound is used in the pharmaceutical industry to develop and optimize tadalafil formulations.
Mechanism of Action
Tadalafil 3-methyl catechol exerts its effects by inhibiting the enzyme PDE-5, leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and increased blood flow to specific tissues . The compound’s molecular targets include PDE-5 and other related enzymes involved in cGMP metabolism .
Comparison with Similar Compounds
Tadalafil 3-methyl catechol is unique compared to other similar compounds due to its specific metabolic pathway and high selectivity for PDE-5. Similar compounds include sildenafil and vardenafil, which also inhibit PDE-5 but differ in their chemical structures and pharmacokinetic profiles . Tadalafil has a longer duration of action and greater selectivity for PDE-5 compared to these compounds .
Properties
CAS No. |
378788-16-0 |
---|---|
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2R,8R)-2-(4-hydroxy-3-methoxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H21N3O4/c1-24-11-19(27)25-16(22(24)28)10-14-13-5-3-4-6-15(13)23-20(14)21(25)12-7-8-17(26)18(9-12)29-2/h3-9,16,21,23,26H,10-11H2,1-2H3/t16-,21-/m1/s1 |
InChI Key |
VRZVIFLUHIVHCZ-IIBYNOLFSA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)OC)NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.